molecular formula C18H20N6O4 B2753734 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 951547-55-0

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2753734
CAS RN: 951547-55-0
M. Wt: 384.396
InChI Key: IYBZUQDVPMLUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound with potential applications in scientific research. This compound is known for its unique chemical structure and biological activities.

Scientific Research Applications

Anticancer Properties

The derivative 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea has been evaluated for its antiproliferative activity against cancer cell lines such as A549, HCT-116, and PC-3. This class of compounds demonstrated significant antiproliferative effects, suggesting their potential as new anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).

Rheology and Morphology in Hydrogels

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids. The morphology and rheology of these gels depend on the anion identity, indicating a method for tuning the gels' physical properties (Lloyd & Steed, 2011).

Synthesis Methods

A new method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives via microwave irradiation has been developed. This method offers advantages in terms of reaction time and yield, contributing to the efficient production of these compounds (Li & Chen, 2008).

Antimicrobial and Antioxidant Activities

1-Phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives have shown antimicrobial potency and strong antioxidant activity, suggesting their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

Antimicrobial Agents

The synthesis of aza‐uracil derivatives and their testing as antimicrobial agents highlight the potential of these compounds in developing new antimicrobial therapies (El‐Barbary et al., 2011).

Neuropeptide Receptor Antagonists

Trisubstituted phenyl urea derivatives have been studied as neuropeptide Y5 receptor antagonists. The structure-activity relationship in this series indicates potential for therapeutic applications (Fotsch et al., 2001).

properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-26-14-9-12(10-15(27-2)17(14)28-3)20-18(25)19-11-16-21-22-23-24(16)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBZUQDVPMLUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.